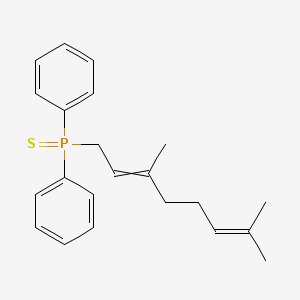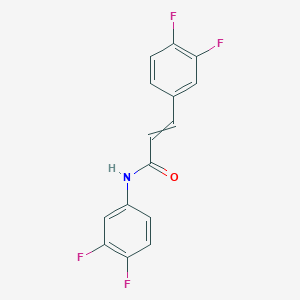![molecular formula C17H18O2 B14228726 5-{2-[4-(Propan-2-yl)phenyl]ethenyl}benzene-1,3-diol CAS No. 823804-69-9](/img/structure/B14228726.png)
5-{2-[4-(Propan-2-yl)phenyl]ethenyl}benzene-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-{2-[4-(Propan-2-yl)phenyl]ethenyl}benzene-1,3-diol is a chemical compound known for its unique structure and properties It is characterized by the presence of a benzene ring substituted with a propan-2-yl group and a phenyl ethenyl group, along with two hydroxyl groups at positions 1 and 3
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-{2-[4-(Propan-2-yl)phenyl]ethenyl}benzene-1,3-diol typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where an alkyl halide reacts with benzene in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction introduces the propan-2-yl group onto the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions, optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-{2-[4-(Propan-2-yl)phenyl]ethenyl}benzene-1,3-diol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and alkanes.
Substitution: Various substituted benzene derivatives depending on the reagents used.
Applications De Recherche Scientifique
5-{2-[4-(Propan-2-yl)phenyl]ethenyl}benzene-1,3-diol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-{2-[4-(Propan-2-yl)phenyl]ethenyl}benzene-1,3-diol involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The aromatic rings can participate in π-π interactions with other aromatic compounds, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Propan-2-yl)phenol: Similar structure but lacks the phenyl ethenyl group.
2-Phenylethanol: Contains a phenyl group and an ethanol group but lacks the propan-2-yl substitution.
Hydroquinone: Contains two hydroxyl groups on a benzene ring but lacks the additional substituents.
Uniqueness
5-{2-[4-(Propan-2-yl)phenyl]ethenyl}benzene-1,3-diol is unique due to the combination of its substituents, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
823804-69-9 |
|---|---|
Formule moléculaire |
C17H18O2 |
Poids moléculaire |
254.32 g/mol |
Nom IUPAC |
5-[2-(4-propan-2-ylphenyl)ethenyl]benzene-1,3-diol |
InChI |
InChI=1S/C17H18O2/c1-12(2)15-7-5-13(6-8-15)3-4-14-9-16(18)11-17(19)10-14/h3-12,18-19H,1-2H3 |
Clé InChI |
XZZZCEWFOZMRMF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC=C(C=C1)C=CC2=CC(=CC(=C2)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



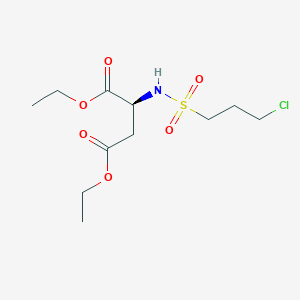
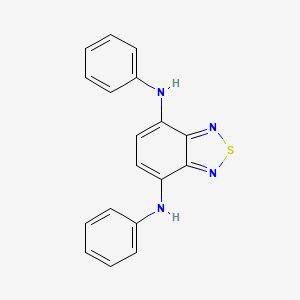
![2-Phenyl-5,6-dihydro-2H-[1,3,2]dithiastibolo[4,5-b][1,4]dithiine](/img/structure/B14228671.png)
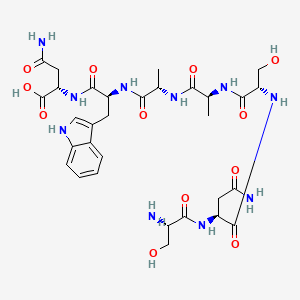
![2-[Cyclohexyl-(4-phenoxybenzoyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B14228686.png)

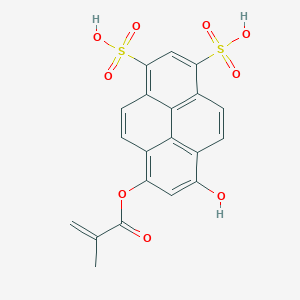

![N-[(3,5-Dimethylphenyl)methyl]-N-methyl-3-phenylprop-2-ynamide](/img/structure/B14228701.png)
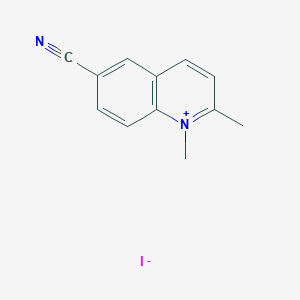
![1-Butyl-2-[(prop-2-en-1-yl)amino]-1H-benzimidazole-5-carboxylic acid](/img/structure/B14228703.png)
